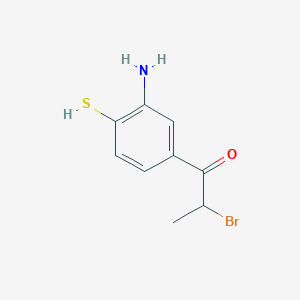![molecular formula C13H15BrN2O3 B14043574 6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione typically involves multiple steps, including the formation of the imidazo[1,5-a]pyridine core and subsequent functionalization to introduce the bromine, hydroxyl, and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo[1,5-a]pyridine core through cyclization of appropriate precursors.
Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: Addition of the hydroxyl group using oxidizing agents like hydrogen peroxide or through hydrolysis reactions.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementation of continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Use of advanced purification methods such as chromatography and recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mécanisme D'action
The mechanism of action of 6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Spiro Compounds: Other spiro-linked compounds with varying ring systems and functional groups.
Uniqueness
6’-Bromo-4-hydroxy-8’-methyl-2’H-spiro[cyclohexane-1,3’-imidazo[1,5-a]pyridine]-1’,5’-dione is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H15BrN2O3 |
|---|---|
Poids moléculaire |
327.17 g/mol |
Nom IUPAC |
6-bromo-4'-hydroxy-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione |
InChI |
InChI=1S/C13H15BrN2O3/c1-7-6-9(14)12(19)16-10(7)11(18)15-13(16)4-2-8(17)3-5-13/h6,8,17H,2-5H2,1H3,(H,15,18) |
Clé InChI |
RVGITZMMKIXHEA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=O)NC3(N2C(=O)C(=C1)Br)CCC(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14043510.png)


![2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14043524.png)

![2-Bromo-4-chlorothieno[2,3-d]pyridazine](/img/structure/B14043542.png)





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)

